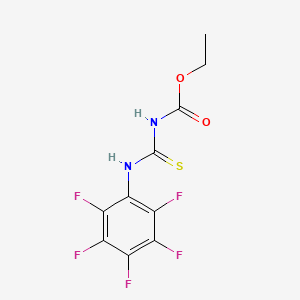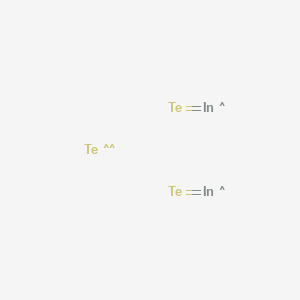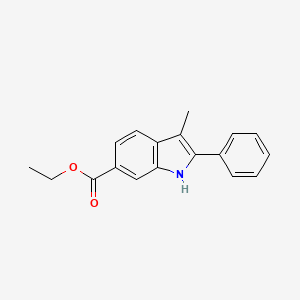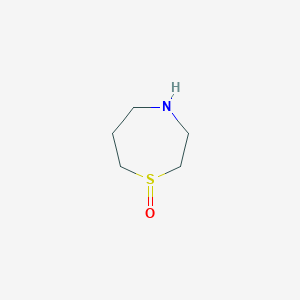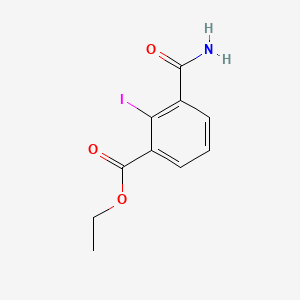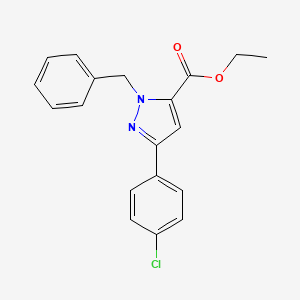
1-Cyclopentyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed Larock indole synthesis, which utilizes aryl iodides and internal alkynes in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
1-Cyclopentyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenyl-1H-indole: Contains a phenyl group attached to the nitrogen atom.
1-Benzyl-1H-indole: Features a benzyl group in place of the cyclopentyl group.
Uniqueness: The cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-cyclopentylindole |
InChI |
InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2 |
Clé InChI |
MDODNOUCLHFLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


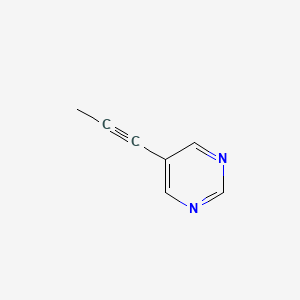
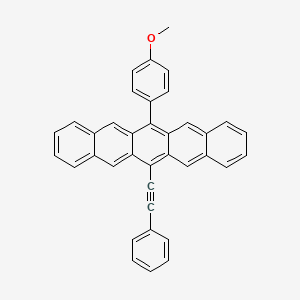
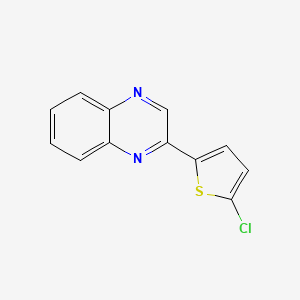
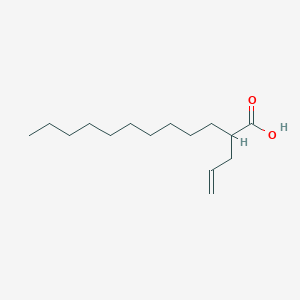
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)
